Tofacitinib citrate impurity 70 is a significant compound in the pharmaceutical industry, particularly in the context of producing tofacitinib citrate, a Janus kinase inhibitor primarily used for treating rheumatoid arthritis. This impurity is monitored during the synthesis of tofacitinib citrate to ensure the quality and efficacy of the final product. Tofacitinib citrate impurity 70 is identified by its CAS number 1812890-23-5 and plays a crucial role in understanding the stability and degradation pathways of the parent compound, thereby aiding in the development of analytical methods for impurity detection .
The compound is derived from various synthetic routes aimed at producing tofacitinib citrate. These methods involve complex chemical reactions that can yield different impurities, including tofacitinib citrate impurity 70. The synthesis and characterization of this impurity are essential for ensuring the safety and effectiveness of pharmaceutical formulations containing tofacitinib citrate .
Tofacitinib citrate impurity 70 falls under the category of pharmaceutical impurities. It is classified based on its chemical structure and its role in pharmacological activity as an intermediate in the synthesis of tofacitinib citrate. The monitoring of such impurities is crucial in pharmaceutical quality control processes .
The synthesis of tofacitinib citrate impurity 70 involves several steps, typically starting with specific precursors such as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Key reaction conditions include oxidation processes under controlled temperatures and pH levels, utilizing various solvents and reagents .
Tofacitinib citrate impurity 70 possesses a complex molecular structure that includes several functional groups typical of Janus kinase inhibitors. Its structural formula includes nitrogenous bases derived from pyrrolopyrimidine frameworks.
Tofacitinib citrate impurity 70 undergoes various chemical reactions, including:
The choice of reagents and conditions significantly affects the yield and purity of the final product. For instance, using specific oxidizing agents can lead to distinct byproducts that may also be monitored during quality control processes .
Tofacitinib citrate impurity 70 functions primarily as a partial and reversible inhibitor of Janus kinases, which play a critical role in cytokine signaling pathways involved in immune responses.
Tofacitinib citrate impurity 70 exhibits physical characteristics typical of organic compounds, including:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
Relevant data includes:
Tofacitinib citrate impurity 70 has several applications in scientific research:
The meticulous analysis and monitoring of this impurity are vital for ensuring that pharmaceutical products meet safety and efficacy standards before reaching patients.
Retrosynthetic deconstruction identifies two principal precursors:
Disconnection at the tertiary amine bond reveals two feasible routes:
This dihydrochloride salt (CAS 2374700-39-5) is synthesized via nucleophilic aromatic substitution (SNAr):
Critical Purification Steps:
Table 1: Synthesis Parameters for Key Intermediate Dihydrochloride Salt
Parameter | Conditions | Impact on Yield/Purity |
---|---|---|
Solvent | n-Butanol | Optimizes SNAr kinetics |
Base | DIPEA | Minimizes N-alkylation side products |
Reaction Temperature | 110–120°C | Completes reaction in 12–15 h |
Acidification | HCl in Isopropanol | Ensures salt stability |
Purification | ACN/DIPE precipitation | Removes residual impurities |
Impurity 70 forms predominantly through ester hydrolysis of tofacitinib intermediates:
Competitive Pathways:
Suppressing impurity 70 requires strategic use of acid-binding agents and anhydrous solvents:
Acid-Binding Agents:
Solvent Systems:
Table 2: Solvent and Additive Impact on Impurity 70 Formation
System | Conditions | Impurity 70 Level | Key Advantage |
---|---|---|---|
DCM/TEA (0–5°C) | Anhydrous, 2 h reaction | ≤0.15% | Low hydrolysis risk |
THF/NaH (25°C) | N₂ atmosphere, 1 h reaction | ≤0.10% | Rapid reaction kinetics |
DMF/DIPEA (20°C) | 5% H₂O content, 3 h reaction | 1.2–1.8% | High solubility but promotes hydrolysis |
ACN/Potassium Carbonate | Reflux, 4 h reaction | 0.5–0.7% | Cost-effective |
One-Step Approach (Tandem Deprotection/Coupling):
Multi-Step Approach (Protection/Deprotection):
Industrial Recommendation: The multi-step approach is favored for APIs due to superior purity, despite marginally higher costs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: